molecular formula C15H11ClN2O2 B1622350 2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 261363-75-1

2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B1622350
CAS No.: 261363-75-1
M. Wt: 286.71 g/mol
InChI Key: MOTAXJABYUDWOK-UHFFFAOYSA-N
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Description

2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that belongs to the pyrrolo[3,4-c]pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring, and is substituted with benzyl, chloro, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzyl-substituted pyridine derivative with a chloro-substituted pyrrole derivative. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine-1,3-dione: A closely related compound with a similar structure but different ring fusion.

    2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridine-1,3-dione: Another analog with a different ring fusion pattern.

    2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-e]pyridine-1,3-dione: A compound with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of 2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione lies in its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzyl-4-chloro-6-methylpyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-7-11-12(13(16)17-9)15(20)18(14(11)19)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTAXJABYUDWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384030
Record name 2-Benzyl-4-chloro-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261363-75-1
Record name 2-Benzyl-4-chloro-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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